Isoindigo

Übersicht

Beschreibung

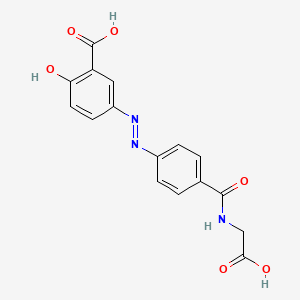

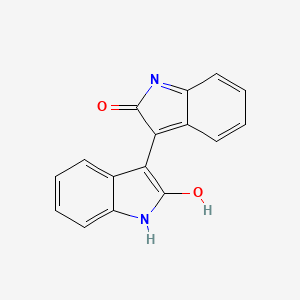

Isoindigo is an electron-accepting building block . It has been used in the synthesis of polymers for use in organic photovoltaics . It is a less well-known dye and can be isolated as a by-product from certain biological processes . It has two lactam rings and exhibits strong electron-withdrawing character .

Synthesis Analysis

Isoindigo and its derivatives can be synthesized from a novel electron-deficient building block: benzo[1,2-b:4,5-b′]bis[b]benzothiophene bislactams . The extension of the π-conjugated systems facilitates control of the optical, electronic, and device characteristics .

Molecular Structure Analysis

Isoindigo has two lactam rings and exhibits strong electron-withdrawing character . This electron deficiency gives isoindigo-based polymers intriguing properties .

Chemical Reactions Analysis

Isoindigo, the structural isomer of the well-known dye indigo, has seen a major revival recently because of the increasing interest in its use as a potential drug core structure and for the development of organic photovoltaic materials .

Physical And Chemical Properties Analysis

Isoindigo has intriguing properties, such as broad absorption and high open circuit voltage in organic solar cells (OSCs), as well as high mobility and good ambient stability in field-effect transistors (FETs) .

Wissenschaftliche Forschungsanwendungen

Tribology

Isoindigo has been identified as a new class of tribological substance for creating non-toxic and ecological gliding surfaces on ice, snow, and water . Its ability to form supramolecular, hydrophobic structures through self-organization results in a low coefficient of friction, making it ideal for use in sports equipment like skis and snowboards. Additionally, the health and ecological safety of Isoindigo’s application and abrasion have been confirmed through QSAR data .

Organic Electronics

In the realm of organic electronics, Isoindigo-based conjugated polymers have seen extensive use, particularly in organic field-effect transistors (OFETs) . These polymers are valued for their electron-deficient nature, which allows for the creation of high-performance semiconductors with applications ranging from stretchable transistors to sensing and active-matrix driving .

Medicine

Isoindigo derivatives have shown potential as drug core structures due to their optical and electrochemical properties, which are beneficial for the development of organic photovoltaic materials . N-substituted isoindigos, in particular, have been used in leukemia treatment under commercial names like Natura and Meisoindigo .

Environmental Science

Isoindigo derivatives play a crucial role in electrochemically mediated carbon capture, which is an emerging technology for CO2 separation to mitigate climate change . By leveraging intramolecular hydrogen bonding, Isoindigo’s redox potentials can be shifted to enhance oxygen stability without compromising CO2 binding, thus minimizing parasitic reactions .

Materials Science

Isoindigo is a key building block in the synthesis of conjugated polymers for OFETs, contributing to the advancement of organic electronics . Its electron-deficient nature and tunable side chains make it a significant component for future developments in this field .

Energy Production

Isoindigo-inspired organic semiconductors have been widely used in organic photovoltaic (OPV) devices and OFETs, with modifications to the Isoindigo structure leading to changes in the optoelectronic properties of the materials . This has implications for energy production, particularly in the efficiency and stability of OPV devices .

Wirkmechanismus

Target of Action

Isoindigotin, also known as Isoindigo, primarily targets the Protein-glutamine gamma-glutamyltransferase 6 . This enzyme plays a crucial role in post-translational modification of proteins, which is essential for various biological processes.

Mode of Action

It is known that isoindigotin forms supramolecular, hydrophobic structures using self-organization . These structures show a low coefficient of friction as a gliding layer against polar surfaces . The formation of primary particles with platelet morphology based on hydrogen-bonded Isoindigotin molecules is ideal to produce the gliding layer .

Biochemical Pathways

It is known that isoindigotin can form supramolecular structures that show excellent gliding properties . This suggests that Isoindigotin may interact with cellular structures and potentially influence various biochemical pathways.

Pharmacokinetics (ADME Properties)

A drug-like molecule like isoindigotin should possess the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified . These properties include Lipinski-compliant properties and a balance between lipophilicity and hydrophilicity .

Zukünftige Richtungen

Isoindigo has become a widely used electron-deficient subunit in donor-acceptor organic semiconductors . These isoindigo-based materials have been widely used in both organic photovoltaic (OPV) devices and organic field effect transistors (OFETs) . The findings are believed to be useful towards the future development of better-performing EC polymers based on the isoindigo acceptor and the relevant color tuning strategies .

Eigenschaften

IUPAC Name |

3-(2-hydroxy-1H-indol-3-yl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8,17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMISAYWIMDRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=C4C=CC=CC4=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoindigotin | |

CAS RN |

476-34-6 | |

| Record name | Isoindigotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOINDIGOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UE33XXJ1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

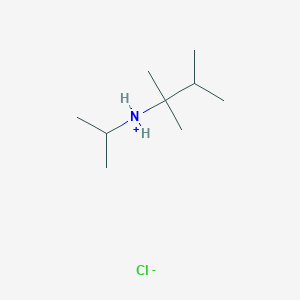

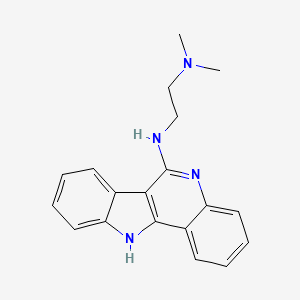

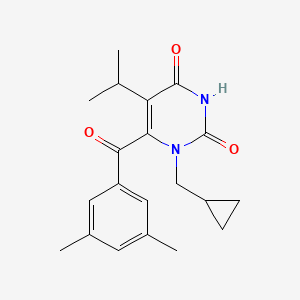

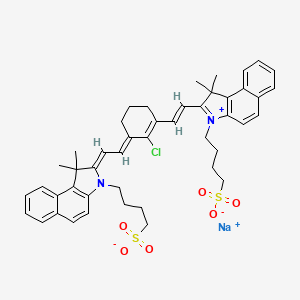

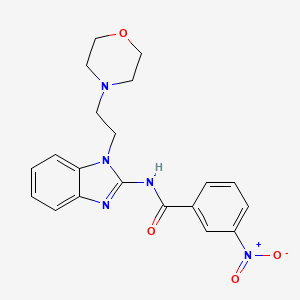

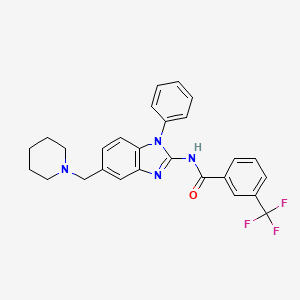

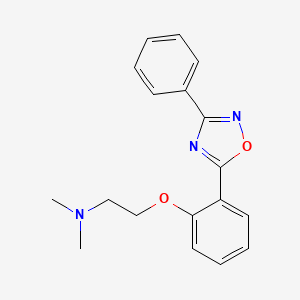

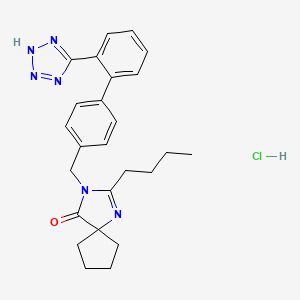

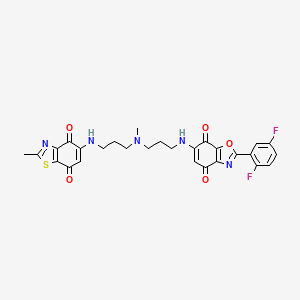

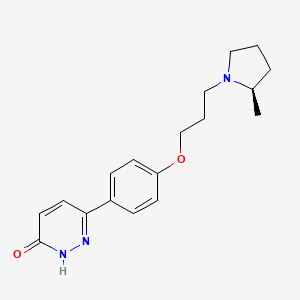

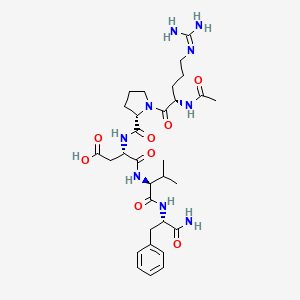

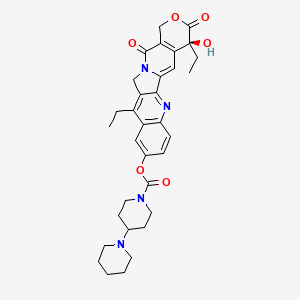

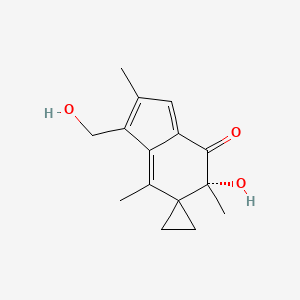

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.